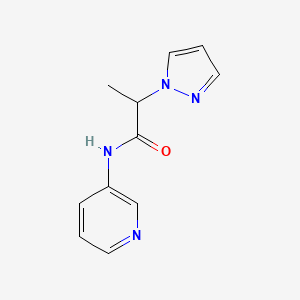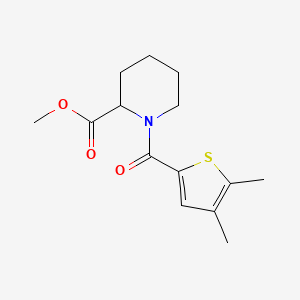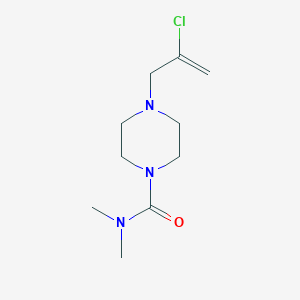![molecular formula C12H20N2OS B7544473 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, immune response, and neurodegeneration. MRS 2578 has been widely used as a research tool to investigate the role of P2Y6 receptor in these processes.
Wirkmechanismus
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 acts as a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). P2Y6 receptor activation leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 blocks the binding of UDP to P2Y6 receptor, thereby preventing the activation of these signaling pathways.
Biochemical and Physiological Effects:
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been shown to inhibit microglial activation and neuroinflammation in Alzheimer's disease models, suggesting a potential therapeutic role for P2Y6 receptor antagonists in this disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been shown to reduce inflammation and airway hyperresponsiveness in asthma models, indicating a potential therapeutic application for P2Y6 receptor antagonists in this disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 in lab experiments is its selectivity for P2Y6 receptor, which allows for specific investigation of the role of this receptor in various processes. However, one limitation of using 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 is its relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research involving 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 and P2Y6 receptor. One potential direction is to investigate the role of P2Y6 receptor in other diseases and physiological processes, such as cancer, cardiovascular disease, and pain. Another potential direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the intracellular signaling pathways activated by P2Y6 receptor and how these pathways contribute to different physiological and pathological processes.
Synthesemethoden
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-4-chloro-1,3-thiazole, which is then reacted with morpholine in the presence of a base to yield 4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used in various scientific research applications to investigate the role of P2Y6 receptor in different physiological and pathological processes. For example, 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has been used to study the involvement of P2Y6 receptor in microglial activation and neuroinflammation in Alzheimer's disease. 4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine 2578 has also been used to investigate the role of P2Y6 receptor in the regulation of immune response and inflammation in various diseases, including asthma, arthritis, and colitis.
Eigenschaften
IUPAC Name |
4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-12(2,3)11-13-10(9-16-11)8-14-4-6-15-7-5-14/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUPNITVPJJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)




![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)


![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)